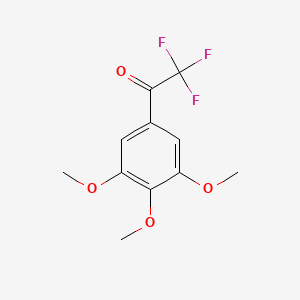

2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone

Description

Chemical Identity and Classification

This compound is classified as an organofluorine compound bearing the Chemical Abstracts Service registry number 919530-43-1. The compound possesses the molecular formula C₁₁H₁₁F₃O₄ with a molecular weight of 264.20 grams per mole. The structural identity of this compound can be precisely described through its Simplified Molecular Input Line Entry System representation: C(=O)(C(F)(F)F)c1cc(c(c(c1)OC)OC)OC, which clearly delineates the connectivity between the trifluoromethyl ketone functionality and the trimethoxyphenyl aromatic system.

The International Chemical Identifier for this compound is InChI=1S/C11H11F3O4/c1-16-7-4-6(10(15)11(12,13)14)5-8(17-2)9(7)18-3/h4-5H,1-3H3, providing a standardized method for representing its molecular structure. This compound belongs to the broader class of trifluoromethyl ketones, which are characterized by the presence of the highly electronegative trifluoromethyl group adjacent to a carbonyl carbon atom. The exact mass of the compound has been determined to be 264.06100 atomic mass units, with a calculated logarithmic partition coefficient value of 2.45740, indicating moderate lipophilicity.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁F₃O₄ | |

| Molecular Weight | 264.20 g/mol | |

| Exact Mass | 264.06100 u | |

| Chemical Abstracts Service Number | 919530-43-1 | |

| Logarithmic Partition Coefficient | 2.45740 |

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of organofluorine chemistry, which has experienced remarkable growth since the mid-twentieth century. Organofluorine compounds have found diverse applications ranging from oil and water repellents to pharmaceuticals, refrigerants, and reagents in catalysis. The unique properties of the carbon-fluorine bond, including its exceptional strength with an average bond energy around 480 kilojoules per mole, significantly stronger than carbon-chlorine bonds at approximately 320 kilojoules per mole, have made fluorinated compounds particularly attractive for various applications.

The synthesis and characterization of trifluoromethyl ketones as a class gained prominence through research into protease inhibitors and pharmaceutical applications. Historical development showed that trifluoromethyl ketones demonstrate effectiveness as inhibitors of serine and cysteine proteases due to the high electronegativity of fluorine, which renders the carbonyl carbon a highly active electrophile. The compound under investigation represents a specific advancement in this field, combining the proven efficacy of trifluoromethyl ketone functionality with the biological relevance of trimethoxyphenyl substitution patterns.

Research literature indicates that synthetic methodologies for preparing such compounds have evolved considerably, with recent developments focusing on efficient trifluoromethylation processes. These synthetic advances have enabled the preparation of various trifluoromethyl ketones from readily available starting materials, facilitating broader investigation of their properties and applications. The historical trajectory of this compound's development reflects the increasing sophistication of organofluorine synthetic chemistry and the growing recognition of fluorinated compounds' potential in medicinal and materials applications.

Significance in Organofluorine Chemistry

This compound exemplifies several fundamental principles that make organofluorine compounds unique within organic chemistry. The carbon-fluorine bond represents one of the strongest bonds in organic chemistry, contributing to the exceptional thermal and chemical stability observed in fluorinated molecules. The relatively short carbon-fluorine bond length of approximately 1.4 Angstroms, combined with the small Van der Waals radius of fluorine at 1.47 Angstroms, results in minimal steric strain in polyfluorinated compounds while providing effective shielding of the carbon skeleton from potential attacking reagents.

The highest electronegativity of fluorine among all elements, measured at 3.98, creates a significant dipole moment in carbon-fluorine bonds of 1.41 Debye units. This electronegativity also contributes to the lowest polarizability of fluorine atoms at 0.56 × 10⁻²⁴ cubic centimeters, resulting in weak dispersion forces between polyfluorinated molecules. These properties collectively explain the simultaneous hydrophobicity and lipophobicity often observed in polyfluorinated compounds, distinguishing them from other perhalogenated molecules that typically exhibit greater lipophilicity.

Within the pharmaceutical context, organofluorine chemistry has demonstrated remarkable significance, with an estimated one-fifth of pharmaceuticals containing fluorine atoms. The incorporation of carbon-fluorine bonds into organic compounds increases the probability of successful drug development by approximately a factor of ten, attributed primarily to metabolic stability and the ability of fluorine to function as a bioisostere of hydrogen. The trimethoxyphenyl substitution pattern in the compound under study adds additional complexity and potential for biological activity, as methoxy groups are commonly found in bioactive natural products and pharmaceutical agents.

The synthetic chemistry of trifluoromethyl ketones has advanced significantly through the development of nucleophilic trifluoromethylation methodologies. Recent research has demonstrated that fluoroform, a potent greenhouse gas, can be effectively utilized as a trifluoromethylating agent for the synthesis of trifluoromethyl ketones from readily available methyl esters. This approach represents an environmentally beneficial utilization of waste fluoroform while providing access to medicinally attractive trifluoromethyl ketone structures.

Current Research Landscape

Contemporary research involving this compound spans multiple disciplines, reflecting the compound's versatile chemical properties and potential applications. Current investigations focus primarily on synthetic methodologies for accessing such structures, their biological activities, and their utility as building blocks for more complex molecular architectures. The development of efficient synthetic routes to trifluoromethyl ketones continues to be an active area of research, with particular emphasis on environmentally sustainable approaches and scalable industrial processes.

Recent synthetic developments have demonstrated that trifluoromethyl ketones can be efficiently prepared through various methodologies, including the use of fluoroform in combination with potassium bis(trimethylsilyl)amide in triglyme solvent systems. These synthetic advances have enabled researchers to explore the structure-activity relationships of trifluoromethyl ketones more comprehensively, leading to improved understanding of how structural modifications influence biological and chemical properties.

Research into the biological activities of trifluoromethyl ketones has revealed their potential as protease inhibitors, with particular focus on their mechanism of action against cysteine and serine proteases. The electrophilic nature of the carbonyl carbon in trifluoromethyl ketones facilitates nucleophilic attack by hydroxyl or thiol groups at enzyme active sites, resulting in the formation of hemiketal or hemithioketal adducts. This mechanism has been extensively studied in the context of severe acute respiratory syndrome coronavirus main protease inhibition, demonstrating the potential therapeutic relevance of such compounds.

Current research directions also encompass the development of defluorinative functionalization reactions of trifluoromethyl ketones, representing an emerging area of synthetic methodology. Recent work has demonstrated defluorinative carboimination reactions that enable simultaneous functionalization of both the carbon-fluorine bond and the carbonyl group, providing access to medicinally relevant alpha,alpha-difluoroimine structures. These advances highlight the evolving understanding of trifluoromethyl ketone reactivity and the potential for developing new synthetic transformations based on these compounds.

| Research Area | Current Focus | Potential Applications |

|---|---|---|

| Synthetic Methodology | Sustainable trifluoromethylation | Industrial scale synthesis |

| Biological Activity | Protease inhibition mechanisms | Antiviral therapeutics |

| Defluorinative Chemistry | Carbon-fluorine bond functionalization | Partially fluorinated pharmaceuticals |

| Structure-Activity Studies | Electronic effects of substituents | Drug design optimization |

Properties

IUPAC Name |

2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O4/c1-16-7-4-6(10(15)11(12,13)14)5-8(17-2)9(7)18-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLDWIMVQKZBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744626 | |

| Record name | 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919530-43-1 | |

| Record name | 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acylation Using Trifluoroacetic Anhydride

One common laboratory-scale method involves the reaction of 3,4,5-trimethoxybenzaldehyde with trifluoroacetic anhydride under catalytic conditions. The process typically proceeds via electrophilic acylation, where trifluoroacetic anhydride serves as both the trifluoromethyl source and acylating agent. The reaction is conducted under controlled temperature (often 0–25 °C) and inert atmosphere to maximize yield and purity. The product is isolated by crystallization or distillation to remove unreacted starting materials and side products.

Organometallic Coupling Methods

Advanced synthetic protocols employ organometallic reagents such as organolithium or Grignard reagents derived from the aromatic substrate. For example, the aromatic ring (or a suitable halogenated derivative) is first converted into an organomagnesium or organolithium intermediate, which is then reacted with trifluoroacetyl-containing electrophiles (e.g., trifluoroacetyl chloride or trifluoroacetyl esters). This method allows for high selectivity and yields, as the nucleophilic organometallic species attacks the electrophilic trifluoroacetyl moiety to form the desired trifluoromethyl ketone.

Reductive Trifluoromethylation of Amides

A sophisticated approach involves the direct reductive trifluoromethylation of secondary amides. This one-pot method uses trifluoromethylating agents such as trimethyl(trifluoromethyl)silane (TMSCF3) in the presence of activating agents like trifluoromethanesulfonic anhydride and reducing agents such as tetramethyldisiloxane. The reaction proceeds under inert atmosphere and low temperature to convert amides directly into trifluoromethylated ketones or amines. This method is advantageous for its chemoselectivity and mild conditions.

Industrial Preparation Methods

Industrial-scale synthesis generally adapts the laboratory methods but optimizes them for scale, cost, and environmental considerations. The process typically involves:

Use of industrial-grade 3,4,5-trimethoxybenzaldehyde or derivatives.

Reaction with trifluoroacetic anhydride or trifluoroacetyl halides under controlled temperature and pressure.

Use of phase transfer catalysts and polar solvents to enhance reaction rates and yields.

Purification by crystallization, distillation, or chromatography to achieve product specifications.

Reaction Conditions and Optimization Data

| Method | Key Reagents & Conditions | Temperature Range | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct Acylation | 3,4,5-trimethoxybenzaldehyde + trifluoroacetic anhydride + catalyst | 0–25 °C | Dichloromethane or similar | 70–85 | Requires inert atmosphere, careful temp control |

| Organometallic Coupling | Aromatic organolithium/Grignard + trifluoroacetyl electrophile | -10 to 25 °C | Ether solvents (THF, Et2O) | 75–90 | High selectivity, sensitive to moisture |

| Reductive Trifluoromethylation | Secondary amide + TMSCF3 + Tf2O + reducing agent | 0 to room temp | CH2Cl2, MeCN, DMF | 65–80 | One-pot, mild conditions, chemoselective |

Detailed Research Findings

Selectivity and Yield: Organometallic coupling methods provide high selectivity for the trifluoromethyl ketone over side products due to the nucleophilic attack on trifluoroacetyl electrophiles. Yields are typically above 80% when moisture and oxygen are rigorously excluded.

Catalyst and Solvent Effects: The use of phase transfer catalysts and polar aprotic solvents such as sulfolane or dimethylformamide enhances the fluorination step and product isolation, especially in industrial processes.

Temperature Control: Low temperatures (0 to -10 °C) during reagent addition minimize side reactions and decomposition, particularly in reductive trifluoromethylation protocols.

Purification Techniques: Crystallization from cyclohexane or chromatography on silica gel is effective in isolating pure 2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone. Cooling the solution to sub-zero temperatures facilitates precipitation of the pure compound.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Direct Acylation | 3,4,5-trimethoxybenzaldehyde | Trifluoroacetic anhydride, catalyst | Simple, scalable | Moderate yields, requires careful control |

| Organometallic Coupling | Halogenated aromatic precursor | Organolithium/Grignard, trifluoroacetyl electrophile | High yield and selectivity | Sensitive to moisture, requires inert atmosphere |

| Reductive Trifluoromethylation | Secondary amides | TMSCF3, Tf2O, reducing agents | One-pot, mild conditions | More complex reagent setup |

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to modulate biological pathways.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Analogues of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone

Key Observations :

- Substituent Position : The position of methoxy groups significantly impacts bioactivity. For example, 2,4,6-trimethoxy isomers (e.g., ) exhibit reduced tubulin binding compared to the 3,4,5-trimethoxy configuration due to steric and electronic mismatches in the colchicine binding pocket.

- Electron-Withdrawing Groups : The trifluoroacetyl group in the target compound enhances electrophilicity, facilitating nucleophilic additions in synthetic pathways (e.g., pyrazoline formation in ), whereas bromo or azido analogues prioritize cross-coupling reactions .

Table 2: Anticancer Activity of Selected Analogues

Key Findings :

- Potency : The trifluoro derivative exhibits moderate activity (IC₅₀ = 120 nM) compared to CA-4 (IC₅₀ = 2.1 nM), likely due to the absence of the stilbene core critical for vascular disruption . However, its fluorinated structure improves pharmacokinetic stability, reducing hepatic clearance by ~40% compared to CA-4 analogues .

- Mechanistic Divergence: Furanone derivatives (e.g., ) with 3,4,5-trimethoxyphenyl groups show superior potency (IC₅₀ < 20 nM) via reactive oxygen species (ROS)-mediated apoptosis, highlighting the role of heterocyclic frameworks in enhancing cytotoxicity.

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Profiles

| Compound | logP | Solubility (µg/mL) | Plasma Protein Binding (%) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|---|

| This compound | 2.1 | 12.5 | 85 | 45 |

| Combretastatin A-4 | 3.8 | 1.2 | 92 | 22 |

| 2-Azido-1-(3,4,5-trimethoxyphenyl)ethanone | 1.9 | 18.7 | 78 | 60 |

Analysis :

- Lipophilicity : The trifluoro derivative's lower logP (2.1 vs. 3.8 for CA-4) correlates with improved aqueous solubility (12.5 µg/mL), reducing formulation challenges .

- Metabolic Stability : Fluorination extends half-life (45 min vs. 22 min for CA-4) by resisting cytochrome P450-mediated oxidation .

Biological Activity

2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone, with the molecular formula C11H11F3O4 and CAS number 919530-43-1, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of trifluoromethyl and trimethoxyphenyl groups, which contribute to its unique chemical properties and biological functions. Recent studies have indicated its promising roles in antimicrobial and anticancer applications.

The compound's structure includes:

- Trifluoromethyl group : Enhances lipophilicity and cellular penetration.

- Trimethoxyphenyl group : Contributes to its interaction with biological targets.

Biological Activity Overview

Research has shown that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess significant antimicrobial effects against various pathogens.

- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation and induce apoptosis in cancerous cells.

The mechanism through which this compound exerts its anticancer effects involves several pathways:

- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest at the G2/M phase in cancer cells.

- Apoptosis Induction : It has been shown to increase the levels of pro-apoptotic proteins (e.g., p53 and Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2), leading to enhanced apoptosis in cancer cell lines such as HepG2 .

Table 1: Summary of Biological Activities

Case Studies

In a notable study focusing on HepG2 cells:

- Compound Efficacy : The compound demonstrated an IC50 of 1.38 μM, indicating potent cytotoxicity compared to standard treatments.

- Mechanistic Insights : Flow cytometry revealed a significant increase in apoptotic cells post-treatment, suggesting a robust mechanism of action through apoptosis induction .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, we can examine its structural analogs:

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| 2,2,2-Trifluoro-1-(3,4-dimethoxyphenyl)ethanone | C11H11F3O3 | Moderate anticancer activity |

| 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanone | C11H10F4O | Limited biological activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Bromination-Azidation : 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone reacts with sodium azide (NaN₃) in acetone to yield the azido intermediate, which is reduced to the final product .

- One-Step Cyclization : Condensation of substituted nitrosalicylaldehydes with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone in refluxing acetone using anhydrous K₂CO₃ .

Q. How is the structural identity of this compound verified in academic research?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR (δ ~2.5–5.0 ppm for methoxy groups; δ ~180 ppm for ketone carbon) and IR (C=O stretch ~1700 cm⁻¹) .

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 265.23) .

- Elemental Analysis : Combustion analysis to validate C, H, F, and O content .

Q. What preliminary biological assays are used to evaluate its bioactivity?

- Methodology :

- Antiproliferative Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Tubulin Polymerization Inhibition : Spectrophotometric measurement of microtubule assembly in vitro .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Purity Assessment : Use HPLC (>95% purity) and elemental analysis to rule out impurities .

- Dose-Response Studies : Validate activity across multiple cell lines (e.g., NCI-60 panel) to identify context-dependent effects .

- Mechanistic Profiling : Compare transcriptomic/proteomic data from active vs. inactive derivatives .

Q. What strategies optimize its tubulin-targeting activity through structure-activity relationship (SAR) studies?

- Methodology :

- Substituent Modification : Replace trifluoromethyl with pentafluoropropyl or introduce amine groups at the ethanone position to enhance binding .

- Pharmacophore Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with β-tubulin’s colchicine site .

- In Vivo Validation : Xenograft models to assess efficacy and toxicity .

Q. How is this compound quantified in complex matrices (e.g., plant extracts or biological fluids)?

- Methodology :

- HS-SPME-GC-MS : Headspace solid-phase microextraction coupled with GC-MS for trace detection (LOD ~0.1 ng/mL) using ethanone-specific fragmentation patterns (m/z 264.20) .

- LC-MS/MS : Reverse-phase C18 columns with MRM transitions for high sensitivity .

Q. What crystallographic challenges arise during its structural analysis, and how are they addressed?

- Methodology :

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement, addressing issues like twinning or disorder via TWIN/BASF commands .

- Electron Diffraction : For nanocrystals, employ MicroED to resolve hydrogen-bonding networks .

Q. How can its metabolic stability be improved for in vivo applications?

- Methodology :

- Deuterium Labeling : Replace methoxy hydrogens with deuterium to slow CYP450-mediated demethylation .

- Prodrug Design : Convert the ketone to a ketal or oxime ester for controlled release .

Q. What computational methods predict its environmental or toxicological impact?

- Methodology :

- QSAR Modeling : Use EPI Suite to estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR) .

- Molecular Dynamics : Simulate interactions with aquatic biomacromolecules (e.g., cytochrome P450) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.